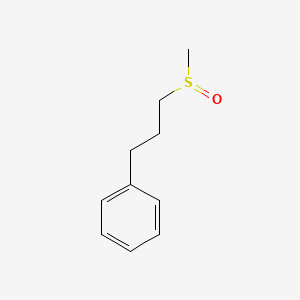

Methyl(3-phenylpropyl) sulfoxide

Description

Propriétés

Numéro CAS |

14198-13-1 |

|---|---|

Formule moléculaire |

C10H14OS |

Poids moléculaire |

182.281 |

Nom IUPAC |

3-methylsulfinylpropylbenzene |

InChI |

InChI=1S/C10H14OS/c1-12(11)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

Clé InChI |

JHXQPKDLLLSOKV-UHFFFAOYSA-N |

SMILES |

CS(=O)CCCC1=CC=CC=C1 |

Synonymes |

Methyl(3-phenylpropyl) sulfoxide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Findings :

- The 3-phenylpropyl group in Methyl(3-phenylpropyl) sulfoxide provides a balance between steric bulk and electronic effects, enabling predictable elimination pathways.

- Methyl vinyl sulfoxide’s elevated ΔH‡ (41.6 kcal/mol ) suggests reduced reactivity under thermal stress compared to Methyl(3-phenylpropyl) sulfoxide, likely due to conjugation stabilizing the transition state .

Functional Group and Substituent Effects

- Methyl(3-phenylpropyl) sulfoxide vs. Methyl phenyl sulfoxide is utilized as a pharmaceutical intermediate (e.g., in HIV-protease inhibitors like nelfinavir) due to its chiral sulfoxide moiety . In contrast, Methyl(3-phenylpropyl) sulfoxide’s applications remain underexplored but may relate to its thermal behavior in synthetic chemistry.

Research Implications and Gaps

- Thermal Studies : The lower ΔH‡ of Methyl(3-phenylpropyl) sulfoxide compared to methyl vinyl sulfoxide makes it a more reactive candidate for controlled elimination reactions in organic synthesis .

- Biological Potential: While methyl phenyl sulfoxide is employed in pharmaceuticals, Methyl(3-phenylpropyl) sulfoxide’s bioactivity remains unstudied. Its structural similarity to dopamine transporter ligands (e.g., GBR 12909, which contains a 3-phenylpropyl group ) warrants investigation for CNS applications.

- Safety Data : Empirical toxicological and ecological data for Methyl(3-phenylpropyl) sulfoxide are needed to refine handling protocols.

Q & A

Basic: What are the recommended synthetic routes for Methyl(3-phenylpropyl) sulfoxide?

Methodological Answer:

Methyl(3-phenylpropyl) sulfoxide is typically synthesized via oxidation of the corresponding sulfide (methyl(3-phenylpropyl) sulfide) using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The reaction is conducted in anhydrous dichloromethane or methanol under controlled temperatures (0–25°C) to prevent over-oxidation to sulfones . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Confirm purity via GC (>98% purity) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing Methyl(3-phenylpropyl) sulfoxide?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for S=O adjacent CH₂ groups) and ¹³C NMR (δ ~50–60 ppm for sulfoxide-attached carbons).

- Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺ (expected m/z ~196.2 for C₁₀H₁₄OS).

- HPLC-PDA : To assess purity and detect sulfide/sulfone impurities.

- Melting Point Analysis : Reported range 26–29°C; discrepancies may indicate polymorphic forms or impurities .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions or sample purity. For example:

- Solubility Conflicts : Use differential scanning calorimetry (DSC) to confirm melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds. Cross-validate with Hansen solubility parameters using solvents like DMSO or ethanol .

- Stability Under Light/Heat : Conduct accelerated stability studies (40–60°C, UV/visible light exposure) with HPLC monitoring. Decomposition products (e.g., SOₓ) can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced: What experimental designs are optimal for studying the sulfoxide group’s reactivity in nucleophilic substitutions?

Methodological Answer:

The sulfoxide group’s electron-withdrawing nature enhances electrophilicity. To investigate:

- Kinetic Studies : Use polar aprotic solvents (e.g., DMF) and track reaction progress via ¹H NMR. Compare rates with non-sulfoxide analogs.

- Stereochemical Outcomes : Employ chiral oxidizing agents (e.g., Sharpless conditions) to generate enantiopure sulfoxide, then analyze substitutions using circular dichroism (CD) .

- Competitive Reactions : Design experiments with competing nucleophiles (e.g., amines vs. thiols) to assess regioselectivity .

Basic: What safety protocols are essential for handling Methyl(3-phenylpropyl) sulfoxide?

Methodological Answer:

Based on SDS data for analogous sulfoxides:

- Storage : Protect from light in sealed glass containers under inert gas (N₂/Ar) at 2–10°C .

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing or reactions .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How does the sulfoxide moiety influence biological activity in medicinal chemistry studies?

Methodological Answer:

The sulfoxide group enhances solubility and bioavailability while modulating target interactions:

- Enzyme Inhibition : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of sulfoxide vs. sulfide analogs.

- Metabolic Stability : Use hepatic microsome assays (human/rat) with LC-MS to track oxidation kinetics and metabolite formation .

- In Vivo Studies : Administer radiolabeled (³⁵S) sulfoxide in rodent models to assess tissue distribution and excretion .

Basic: What are the industrial standards for validating sulfoxide purity in collaborative research?

Methodological Answer:

Adhere to pharmacopeial guidelines (e.g., USP-NF) for small molecules:

- Identity Tests : FT-IR (S=O stretch ~1030–1060 cm⁻¹) and NMR match against reference spectra .

- Impurity Profiling : Limit sulfide (<0.5%) and sulfone (<0.2%) via GC-FID with internal standards .

Advanced: How to design experiments to assess thermal decomposition pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.